Bovine Serum Albumin-Cy5.5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

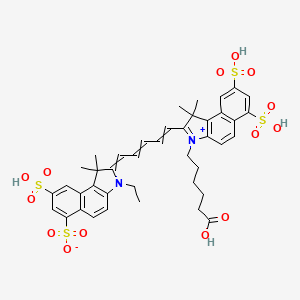

C41H44N2O14S4 |

|---|---|

Molekulargewicht |

917.1 g/mol |

IUPAC-Name |

2-[5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |

InChI-Schlüssel |

LIZDKDDCWIEQIN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bovine Serum Albumin-Cy5.5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bovine Serum Albumin (BSA)-Cy5.5 conjugates. BSA, a widely used protein in biomedical research due to its biocompatibility and availability, is covalently labeled with the near-infrared fluorescent dye Cyanine 5.5 (Cy5.5). This conjugation results in a versatile tool for a variety of applications, including in vivo imaging, drug delivery tracking, and cellular uptake studies. The near-infrared properties of Cy5.5 allow for deep tissue penetration and reduced background autofluorescence, making it particularly valuable for small animal imaging.[1][2][3]

Synthesis of BSA-Cy5.5 Conjugate

The synthesis of BSA-Cy5.5 involves the covalent linkage of a reactive Cy5.5 dye to the BSA protein. The most common method utilizes an N-hydroxysuccinimide (NHS) ester of Cy5.5, which reacts with primary amine groups (lysine residues) on the surface of the BSA molecule to form a stable amide bond.

Experimental Protocol

Materials:

-

Bovine Serum Albumin (BSA), Fraction V

-

Cy5.5 NHS ester

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Reaction tubes

-

Rotary shaker or mixer

Procedure:

-

BSA Solution Preparation:

-

Dissolve BSA in PBS (pH 7.2-7.4) to a final concentration of 5-10 mg/mL.

-

If the BSA solution contains interfering substances like Tris or glycine, perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a desalting column or dialysis.[4]

-

-

Cy5.5 NHS Ester Solution Preparation:

-

Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[4]

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the Cy5.5 NHS ester solution to the BSA solution while gently vortexing. A common starting point is a 5 to 10-fold molar excess of dye to protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing on a rotary shaker.[4]

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography (desalting) column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5][6] Equilibrate the column with PBS (pH 7.2-7.4).[7]

-

Apply the reaction mixture to the top of the equilibrated column.

-

Elute the conjugate with PBS (pH 7.2-7.4). The larger BSA-Cy5.5 conjugate will elute first, while the smaller, unconjugated Cy5.5 dye will be retained and elute later.[7]

-

Collect the fractions and monitor the separation by observing the blue color of the conjugate and the free dye. The first colored fraction to elute is typically the desired conjugate.

-

-

Storage:

-

Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) or storing in aliquots at -20°C.[8]

-

Characterization of BSA-Cy5.5 Conjugate

Thorough characterization is essential to ensure the quality and functionality of the synthesized BSA-Cy5.5 conjugate. The following techniques are commonly employed:

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the successful conjugation and to determine the degree of labeling (DOL), which is the average number of dye molecules per BSA molecule.

Experimental Protocol:

-

Measure the absorbance of the purified BSA-Cy5.5 conjugate solution using a spectrophotometer.

-

Record the absorbance at 280 nm (protein absorbance maximum) and at the absorbance maximum of Cy5.5 (approximately 675 nm).[8]

-

Calculate the concentration of BSA and Cy5.5 using the Beer-Lambert law (A = εcl), with the respective molar extinction coefficients.

-

Molar extinction coefficient of BSA at 280 nm: ~43,824 M⁻¹cm⁻¹

-

Molar extinction coefficient of Cy5.5 at ~675 nm: ~250,000 M⁻¹cm⁻¹

-

-

A correction factor is needed for the absorbance at 280 nm, as the Cy5.5 dye also absorbs at this wavelength. The corrected protein absorbance (A_protein) can be calculated as: A_protein = A₂₈₀ - (A_dye × CF) where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).

-

The Degree of Labeling (DOL) can be calculated using the following formula: DOL = (A_dye × ε_protein) / ((A_protein) × ε_dye)

Quantitative Data Summary:

| Parameter | Typical Value | Reference |

| BSA Absorbance Peak | ~280 nm | [9] |

| Cy5.5 Absorbance Peak | ~675 nm | [8] |

| Degree of Labeling (DOL) | 2-7 dyes/BSA molecule | [8] |

Fluorescence Spectroscopy

Fluorescence spectroscopy confirms the fluorescent properties of the conjugate.

Experimental Protocol:

-

Dilute the BSA-Cy5.5 conjugate in PBS (pH 7.4) to a suitable concentration.

-

Excite the sample at the excitation maximum of Cy5.5 (~675 nm).[8]

-

Record the emission spectrum from approximately 680 nm to 800 nm.

-

The emission maximum should be observed around 694 nm.[8]

Quantitative Data Summary:

| Parameter | Typical Value | Reference |

| Excitation Maximum (Ex) | ~675 nm | [8] |

| Emission Maximum (Em) | ~694 nm | [8] |

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to assess the purity and molecular weight of the conjugate.

Experimental Protocol:

-

Prepare a polyacrylamide gel (e.g., 10% or 12%) with a stacking gel.[10]

-

Mix the BSA-Cy5.5 conjugate with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).[10]

-

Heat the samples at 95°C for 5 minutes to denature the protein.[10]

-

Load the samples and a molecular weight marker into the wells of the gel.

-

Run the gel in an electrophoresis chamber with running buffer until the dye front reaches the bottom.[11]

-

Visualize the protein bands by Coomassie Blue staining or by fluorescence imaging of the gel (if the system is equipped with the appropriate filters for Cy5.5). The BSA-Cy5.5 conjugate should appear as a single band with a slightly higher molecular weight than unconjugated BSA (~66.5 kDa).[12][13][14]

Quantitative Data Summary:

| Parameter | Expected Result | Reference |

| Molecular Weight of BSA | ~66.5 kDa | [12] |

| BSA-Cy5.5 Conjugate | Single band, slightly higher MW than BSA | [12] |

Dynamic Light Scattering (DLS)

DLS is employed to determine the hydrodynamic diameter and size distribution of the BSA-Cy5.5 conjugate, which is particularly relevant if it is intended for use in nanoparticle formulations.

Experimental Protocol:

-

Dilute the BSA-Cy5.5 conjugate in a suitable buffer (e.g., PBS) and filter through a 0.22 µm filter to remove any aggregates.

-

Place the sample in a DLS cuvette and perform the measurement according to the instrument's instructions.

-

The analysis will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[15]

Quantitative Data Summary:

| Parameter | Typical Value | Reference |

| Hydrodynamic Diameter (Z-average) | Varies with formulation, typically 10-200 nm for nanoparticles | [1][15] |

| Polydispersity Index (PDI) | < 0.3 for monodisperse samples | [16] |

| Zeta Potential | Varies with buffer pH, typically negative at neutral pH | [15][16] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for BSA-Cy5.5 synthesis and characterization.

Application in Tumor Targeting via EPR Effect

BSA-Cy5.5 is often used to study the Enhanced Permeability and Retention (EPR) effect in tumors, a key principle in passive drug targeting.

Caption: BSA-Cy5.5 targeting tumors via the EPR effect for imaging.

References

- 1. BJNANO - Fluorescent bioinspired albumin/polydopamine nanoparticles and their interactions with Escherichia coli cells [beilstein-journals.org]

- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. brookhaveninstruments.com [brookhaveninstruments.com]

- 6. goldbio.com [goldbio.com]

- 7. lcms.cz [lcms.cz]

- 8. BSA, Cy5.5 labeled [nanocs.net]

- 9. wwjmrd.com [wwjmrd.com]

- 10. neobiotechnologies.com [neobiotechnologies.com]

- 11. ccamp.res.in [ccamp.res.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Item - Analysis of bovine serum albumin (BSA) samples by polyacrylamide gel electrophoresis (PAGE). - Public Library of Science - Figshare [plos.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the BSA-Cy5.5 Fluorescent Probe

This technical guide provides a comprehensive overview of the Bovine Serum Albumin (BSA)-Cyanine 5.5 (Cy5.5) fluorescent probe, tailored for researchers, scientists, and drug development professionals. The document details its core mechanism of action, experimental protocols for its synthesis and application, and key quantitative data.

Core Mechanism of Action

The BSA-Cy5.5 probe is a conjugate molecule combining the carrier protein, Bovine Serum Albumin (BSA), with the near-infrared (NIR) fluorescent dye, Cyanine (B1664457) 5.5. Its mechanism of action is rooted in the distinct properties of these two components.

-

Bovine Serum Albumin (BSA): BSA serves as a stable, biocompatible, and well-characterized macromolecular scaffold. Its large size (approximately 66.5 kDa) and abundance of primary amine groups (from lysine (B10760008) residues) make it an ideal substrate for conjugation with fluorescent dyes. In biological systems, BSA conjugates are generally membrane-impermeant and are often used as tracers for fluid-phase uptake processes like endocytosis and pinocytosis. Their accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect also makes them valuable for in vivo imaging.

-

Cyanine 5.5 (Cy5.5): Cy5.5 is a fluorescent dye that operates in the near-infrared spectrum.[1][2] This is highly advantageous for biological imaging, particularly in vivo, as it allows for deeper tissue penetration and significantly reduces background fluorescence (autofluorescence) from endogenous molecules.[2] The fundamental principle involves the excitation of the Cy5.5 molecule with light of a specific wavelength, causing it to move to a higher energy state. As it returns to its ground state, it emits light at a longer wavelength, which is then detected.

-

Conjugation and Function: The probe is synthesized by covalently linking Cy5.5 to BSA. This is most commonly achieved using an N-hydroxysuccinimide (NHS) ester of Cy5.5, which reacts with the primary amines on BSA's surface to form stable amide bonds.[3][4][5] The resulting BSA-Cy5.5 conjugate acts as a bright and photostable fluorescent macromolecule.[6] Its primary mechanism is as a fluorescent tracer; it follows the biological pathways of macromolecules, allowing for the visualization of processes such as endocytosis, exocytosis, and vesicle trafficking.[6]

In some advanced applications, the probe's fluorescence can be modulated. At high concentrations, the Cy5.5 dyes on a single BSA molecule or between adjacent probes can experience self-quenching, where the fluorescence is diminished.[7] This phenomenon can be exploited to create "activatable" probes that show increased fluorescence upon release, dilution, or enzymatic cleavage, providing a more dynamic signal based on the microenvironment.

Quantitative Data

The following table summarizes the key quantitative and qualitative properties of the BSA-Cy5.5 fluorescent probe.

| Property | Value | References |

| Excitation Wavelength (Peak) | ~675 nm | [1][2] |

| Emission Wavelength (Peak) | ~694 nm | [1][2] |

| Fluorescence Spectrum | Near-Infrared (NIR) | [2] |

| Substrate | Bovine Serum Albumin (BSA) | [1] |

| Dye:Protein Ratio (DOL) | Typically 2-7 Cy5.5 dyes per BSA molecule | [1][8] |

| Form | Lyophilized powder or solution in PBS buffer | [1] |

| Key Feature | High quantum yield, bright NIR fluorescence | [1][2] |

Detailed Experimental Protocols

This protocol describes the labeling of BSA with Cy5.5 N-hydroxysuccinimide (NHS) ester.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]

-

Purification column (e.g., gel filtration/desalting column like Sephadex G-25)[3]

-

Reaction tubes and standard laboratory equipment

Procedure:

-

Prepare BSA Solution: Dissolve BSA in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[3][9] Ensure the buffer is free from primary amines (like Tris or glycine) as they will compete for reaction with the NHS ester.[5][10]

-

Prepare Cy5.5-NHS Ester Solution: Immediately before use, dissolve the Cy5.5-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5][10]

-

Calculate Molar Ratio: Determine the desired molar excess of Cy5.5-NHS ester to BSA. A common starting point for labeling is a 10:1 to 20:1 molar ratio of dye to protein to achieve an optimal degree of labeling (DOL).[5]

-

Reaction: Add the calculated volume of the Cy5.5-NHS ester solution to the BSA solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[3]

-

Purification: Separate the BSA-Cy5.5 conjugate from unreacted free dye using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3] Collect the fractions containing the blue-colored conjugate, which will elute first.

-

Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for BSA) and ~675 nm (for Cy5.5).

-

Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light.[1] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

This protocol outlines the use of BSA-Cy5.5 to visualize its uptake by cultured cells.

Materials:

-

Cultured cells seeded on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

BSA-Cy5.5 fluorescent probe

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate NIR filters

Procedure:

-

Cell Culture: Seed cells and grow them to the desired confluency (typically 60-80%).

-

Prepare Probe Solution: Dilute the BSA-Cy5.5 stock solution in serum-free or complete culture medium to a final working concentration (e.g., 10-50 µg/mL; this should be optimized for the specific cell type).

-

Incubation: Remove the culture medium from the cells and replace it with the BSA-Cy5.5 containing medium.

-

Uptake: Incubate the cells at 37°C in a CO2 incubator for a desired time period (e.g., 30 minutes to 2 hours) to allow for endocytosis. For a negative control, an identical sample can be incubated at 4°C to inhibit active transport.

-

Washing: Remove the probe-containing medium and wash the cells three times with ice-cold PBS to remove the extracellular probe and halt uptake.

-

Imaging: Add fresh culture medium or PBS to the cells. Visualize the internalized BSA-Cy5.5 using a fluorescence microscope equipped with excitation and emission filters appropriate for Cy5.5 (e.g., Excitation: 650-680 nm, Emission: 690-720 nm). The signal will typically appear as punctate intracellular vesicles.

Mandatory Visualizations

Caption: Covalent conjugation of BSA with Cy5.5-NHS ester to form the fluorescent probe.

Caption: Cellular uptake of BSA-Cy5.5 via fluid-phase endocytosis for imaging.

Caption: Step-by-step workflow for cell staining and imaging with BSA-Cy5.5.

References

- 1. BSA, Cy5.5 labeled [nanocs.net]

- 2. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. biotium.com [biotium.com]

- 7. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 8. BSA, Cy5 labeled [nanocs.net]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. jenabioscience.com [jenabioscience.com]

In-Depth Technical Guide to the Excitation and Emission Spectra of BSA-Cy5.5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5. This conjugate is a valuable tool in various research and development applications, particularly in fluorescence imaging and drug delivery studies, owing to its near-infrared (NIR) fluorescence, biocompatibility, and targeting capabilities.

Core Spectroscopic and Physicochemical Properties

The conjugation of Cy5.5 to BSA results in a fluorescent probe with distinct spectral characteristics. While the quantum yield and molar extinction coefficient of the conjugate can vary depending on the degree of labeling, the following table summarizes the key quantitative data available for BSA-Cy5.5 and its components.

| Parameter | Value | Notes |

| BSA-Cy5.5 Conjugate | ||

| Excitation Maximum (λex) | ~675 nm[1] | In the near-infrared region, allowing for deeper tissue penetration. |

| Emission Maximum (λem) | ~694 nm[1] | |

| Labeling Ratio | 2-7 Cy5.5 dyes per BSA molecule[1] | This ratio can influence the overall brightness and potential for self-quenching. |

| Bovine Serum Albumin (BSA) | ||

| Molar Extinction Coefficient (ε) at 280 nm | ~43,824 M⁻¹cm⁻¹ | Based on its amino acid composition. |

| Intrinsic Fluorescence Quantum Yield | ~0.130[2] | At an excitation wavelength of 280 nm.[2] |

| Cy5.5 Dye (Unconjugated) | ||

| Molar Extinction Coefficient (ε) | Varies by supplier, typically >200,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | High | While often cited as high, specific numerical values for the conjugated form are not consistently reported in the literature. The quantum yield of the free dye can be around 0.2-0.3. |

Experimental Protocols

Synthesis and Purification of BSA-Cy5.5 Conjugate

This protocol describes a general method for conjugating an amine-reactive Cy5.5 dye to BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

Amine-reactive Cy5.5 dye (e.g., Cy5.5 NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare BSA Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive Cy5.5 dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently stirring the BSA solution, slowly add the dissolved Cy5.5 dye. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 15:1 (dye:protein) is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the BSA-Cy5.5 conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the conjugate.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per BSA molecule, can be determined spectrophotometrically.

Materials:

-

Purified BSA-Cy5.5 conjugate

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, Aₘₐₓ).

-

Calculate Protein Concentration: The concentration of BSA can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). This value is typically provided by the dye manufacturer.

-

ε_protein is the molar extinction coefficient of BSA at 280 nm (~43,824 M⁻¹cm⁻¹).

-

-

Calculate Dye Concentration: The concentration of the Cy5.5 dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye

-

ε_dye is the molar extinction coefficient of the Cy5.5 dye at its Aₘₐₓ.

-

-

Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Measurement of Excitation and Emission Spectra

Materials:

-

Purified BSA-Cy5.5 conjugate in a suitable buffer (e.g., PBS)

-

Spectrofluorometer

-

Quartz fluorescence cuvette

Procedure:

-

Prepare Sample: Dilute the BSA-Cy5.5 conjugate in the buffer to a concentration that gives a fluorescence intensity within the linear range of the instrument. An absorbance of ~0.05 at the excitation maximum in a 1 cm path length cuvette is a good starting point.

-

Record Emission Spectrum:

-

Set the excitation wavelength to the known excitation maximum of Cy5.5 (~675 nm).

-

Scan the emission wavelengths from ~685 nm to 800 nm.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Record Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (~694 nm).

-

Scan the excitation wavelengths from ~600 nm to 690 nm.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Blank Subtraction: Record the spectra of a buffer-only sample and subtract it from the sample spectra to correct for background fluorescence.

Visualizations

Signaling Pathway: Cellular Uptake of BSA-Cy5.5

The cellular uptake of albumin and its conjugates is a complex process involving multiple endocytic pathways. This diagram illustrates the primary mechanisms by which BSA-Cy5.5 is internalized by cells.

Caption: Cellular uptake of BSA-Cy5.5 via endocytic pathways.

Experimental Workflow: In Vivo Imaging with BSA-Cy5.5

This diagram outlines a typical workflow for an in vivo imaging experiment using BSA-Cy5.5 to target and visualize tumors in a preclinical model.

Caption: Workflow for in vivo tumor imaging using BSA-Cy5.5.

References

A Technical Guide to the Quantum Yield and Photostability of Bovine Serum Albumin (BSA)-Cy5.5 Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield and photostability of Bovine Serum Albumin (BSA) conjugated to the near-infrared (NIR) cyanine (B1664457) dye, Cy5.5. Understanding these photophysical properties is critical for the successful application of BSA-Cy5.5 in various research and drug development contexts, including in vivo imaging, immunoassays, and targeted drug delivery.

Introduction to BSA-Cy5.5

Bovine Serum Albumin (BSA) is a widely utilized protein carrier due to its biocompatibility, biodegradability, and non-immunogenicity. When conjugated with Cy5.5, a bright and water-soluble NIR fluorescent dye, it creates a powerful tool for a range of bio-applications. The NIR properties of Cy5.5 are particularly advantageous for deep-tissue imaging, as longer wavelength light minimizes scattering and absorption by endogenous biomolecules, leading to higher signal-to-noise ratios. Commercial suppliers of BSA-Cy5.5 conjugates typically offer products with a labeling ratio of 2 to 7 dye molecules per BSA molecule.[1]

Quantum Yield of BSA-Cy5.5

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While product descriptions often claim a "high quantum yield" for BSA-Cy5.5, specific values are not always provided and can be influenced by the conjugation process and the local environment of the dye.[1]

The quantum yield of unconjugated Cy5.5 NHS ester is approximately 0.2 in aqueous solutions. However, the conjugation to a protein like BSA can alter this value. The local environment of the dye on the protein surface, including its proximity to certain amino acid residues and other dye molecules, can lead to quenching or enhancement of fluorescence. Studies on similar dye-protein conjugates have shown that the quantum yield can either decrease or, in some cases, increase upon conjugation. For instance, the quantum yield of carboxyfluorescein was observed to decrease from 0.93 to 0.48 upon conjugation to BSA.

Based on available data for Cy5 and the typical effects of protein conjugation, the quantum yield of BSA-Cy5.5 is estimated to be in the range of 0.1 to 0.3.

Quantitative Data Summary

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~675 nm | In Phosphate Buffered Saline (PBS) |

| Emission Maximum (λem) | ~694 nm | In Phosphate Buffered Saline (PBS) |

| Estimated Quantum Yield (Φ) | 0.1 - 0.3 | Value is dependent on the degree of labeling and local environment. |

| Molar Extinction Coefficient (ε) of Cy5.5 | ~250,000 cm⁻¹M⁻¹ | At ~675 nm |

Photostability of BSA-Cy5.5

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. Cyanine dyes like Cy5.5 are known to be susceptible to photobleaching, particularly under prolonged and intense illumination.[2] The primary mechanism of photobleaching for many organic fluorophores involves the formation of reactive oxygen species from the triplet state of the dye.

The conjugation of Cy5.5 to BSA can influence its photostability. While the protein scaffold can offer some protection from the surrounding environment, interactions with the protein or other dye molecules can also potentially accelerate photobleaching. The rate of photobleaching is an important consideration for quantitative imaging applications and long-term experiments.

Factors Influencing Photostability

-

Excitation Light Intensity: Higher intensity leads to faster photobleaching.

-

Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the generation of singlet oxygen.[3]

-

Local Environment: The chemical environment surrounding the dye on the BSA molecule can impact its stability.

-

Triplet State Quenchers: The addition of antifade reagents or triplet state quenchers can significantly enhance the photostability of cyanine dyes.

Experimental Protocols

Protocol for Determining the Relative Quantum Yield of BSA-Cy5.5

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

-

BSA-Cy5.5 solution of unknown quantum yield

-

Standard dye solution with a known quantum yield in a similar spectral range (e.g., Cresyl Violet in methanol, Φ = 0.54)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

Fluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare a series of dilutions of both the BSA-Cy5.5 sample and the standard dye in PBS. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 650 nm).

-

Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the BSA-Cy5.5 and the standard.

-

Calculate the quantum yield of the BSA-Cy5.5 using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent (for PBS and methanol, these values are very similar and this term can often be approximated to 1)

-

Caption: Workflow for determining the relative quantum yield of BSA-Cy5.5.

Protocol for Assessing the Photostability of BSA-Cy5.5

This protocol outlines a method to evaluate the photostability of BSA-Cy5.5 by measuring the decay of its fluorescence intensity over time under continuous illumination.

Materials:

-

BSA-Cy5.5 solution in PBS

-

Fluorescence microscope with a suitable filter set for Cy5.5 and a camera

-

Image analysis software

-

Glass slides and coverslips

Procedure:

-

Prepare a sample of BSA-Cy5.5 immobilized on a glass slide or in solution within a chamber.

-

Place the sample on the microscope stage and bring it into focus.

-

Acquire an initial image (t=0) using a defined excitation intensity and exposure time.

-

Continuously illuminate the sample with the excitation light at the same intensity.

-

Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

Analyze the images by measuring the mean fluorescence intensity of a region of interest at each time point.

-

Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve is an indicator of the photostability of the BSA-Cy5.5 conjugate. A slower decay indicates higher photostability.

Caption: Workflow for assessing the photostability of BSA-Cy5.5.

Conclusion

The BSA-Cy5.5 conjugate is a valuable tool for fluorescence-based applications, particularly in the near-infrared spectrum. While its quantum yield is moderate and it is susceptible to photobleaching, a thorough understanding and characterization of these properties are essential for obtaining reliable and quantifiable experimental results. The protocols provided in this guide offer a framework for researchers to determine the quantum yield and assess the photostability of their specific BSA-Cy5.5 conjugates, ensuring the robustness and reproducibility of their findings. For applications requiring high photostability, the use of antifade reagents is recommended.

References

Understanding BSA-Cy5.5 for In Vivo Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5). BSA-Cy5.5 is a valuable tool for in vivo imaging studies due to its biocompatibility, favorable pharmacokinetic profile, and strong fluorescence signal in the NIR window, which allows for deep tissue penetration with minimal autofluorescence. This document details the core properties of BSA-Cy5.5, experimental protocols for its use, and the underlying biological principles of its application in preclinical research, particularly in oncology.

Core Properties and Characteristics

BSA-Cy5.5 is a fluorescent probe created by covalently linking the Cy5.5 dye to bovine serum albumin. BSA serves as a macromolecular carrier, extending the circulation half-life of the dye and enabling passive accumulation in tissues with compromised vasculature, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

Quantitative Data Summary

The following tables summarize the key quantitative properties of BSA-Cy5.5 and its components.

| Optical Properties of Cy5.5 Dye | |

| Parameter | Value |

| Excitation Maximum (λex) | ~675 nm[1] |

| Emission Maximum (λem) | ~694 nm[1] |

| Molar Extinction Coefficient (ε) | Approximately 250,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.20 - 0.28 in aqueous buffers |

| Physicochemical Properties of BSA-Cy5.5 Conjugate | |

| Parameter | Value/Description |

| Appearance | Blue or dark blue lyophilized powder or solution[1] |

| Substrate | Bovine Serum Albumin (BSA) |

| Labeling Ratio | Typically 2-7 Cy5.5 dyes per BSA molecule[1] |

| Storage Conditions | Store at 4°C, protected from light[1] |

| Illustrative Ex Vivo Biodistribution of BSA-based Nanoparticles (24 hours post-injection) | |

| Organ | % Injected Dose per Gram (%ID/g) (Illustrative) |

| Liver | 25.3 ± 4.1 |

| Spleen | 18.7 ± 3.5 |

| Kidneys | 5.2 ± 1.2 |

| Lungs | 3.1 ± 0.8 |

| Tumor | 8.5 ± 2.3 |

| Blood | 1.9 ± 0.5 |

| Note: This data is for illustrative purposes. Actual biodistribution profiles are highly dependent on the specific formulation and animal model. |

Signaling Pathways and Experimental Workflows

The primary mechanism for the passive accumulation of BSA-Cy5.5 in tumors is the Enhanced Permeability and Retention (EPR) effect. This phenomenon is a consequence of the unique pathophysiology of the tumor microenvironment.

Enhanced Permeability and Retention (EPR) Effect

Caption: Passive targeting of BSA-Cy5.5 to tumors via the EPR effect.

In Vivo Imaging Experimental Workflow

Caption: A typical workflow for an in vivo imaging study using BSA-Cy5.5.

Experimental Protocols

Detailed methodologies for key experiments involving BSA-Cy5.5 are provided below.

Protocol 1: Conjugation of Cy5.5 NHS Ester to BSA

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Stir plate and stir bars

Procedure:

-

Prepare the BSA Solution: Dissolve BSA in the reaction buffer to a concentration of 2-10 mg/mL.

-

Prepare the Dye Solution: Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening. Dissolve the dye in DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

Labeling Reaction: While gently stirring the BSA solution, slowly add the dye solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the BSA-Cy5.5 conjugate from the free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

Protocol 2: In Vivo Fluorescence Imaging in a Tumor-Bearing Mouse Model

Materials:

-

Tumor-bearing mice

-

BSA-Cy5.5 conjugate

-

Sterile PBS or other appropriate vehicle

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system with appropriate NIR filters

Procedure:

-

Animal and Probe Preparation: Anesthetize the mouse using isoflurane. Prepare the BSA-Cy5.5 solution at the desired concentration in a sterile vehicle. A typical dose is 1-2 nmol per mouse.

-

Probe Administration: Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

-

Image Acquisition:

-

Acquire a baseline image before injecting the probe to assess autofluorescence.

-

Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.

-

Use an excitation filter around 675 nm and an emission filter around 700 nm.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).

-

Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

-

Protocol 3: Ex Vivo Organ Biodistribution Analysis

Materials:

-

Mice from the in vivo imaging study

-

Saline

-

Surgical tools for dissection

-

In vivo imaging system

Procedure:

-

Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse. Perfuse the animal with saline to remove blood from the organs.

-

Organ Dissection: Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor.

-

Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.

-

Data Quantification:

-

Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.

-

To quantify the percentage of injected dose per gram (%ID/g), create a standard curve by imaging known concentrations of the BSA-Cy5.5 conjugate.

-

Weigh each organ and calculate the fluorescence intensity per gram of tissue.

-

Normalize the data to the standard curve to determine the %ID/g for each organ.

-

Conclusion

BSA-Cy5.5 is a robust and versatile tool for preclinical in vivo imaging. Its reliance on the EPR effect makes it particularly useful for studying tumor physiology and the delivery of macromolecular therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute effective imaging studies, contributing to a deeper understanding of cancer biology and the development of novel diagnostic and therapeutic strategies.

References

A Technical Guide to BSA-Cy5.5 Bioconjugation: Chemistry, Principles, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, principles, and experimental protocols for the bioconjugation of Bovine Serum Albumin (BSA) with the near-infrared fluorescent dye, Cyanine (B1664457) 5.5 (Cy5.5). This bioconjugate is a valuable tool in various research and drug development applications, including in vivo and ex vivo imaging, fluorescence microscopy, and flow cytometry, owing to its bright fluorescence, deep tissue penetration, and reduced background autofluorescence.[1][2]

Core Principles of BSA-Cy5.5 Bioconjugation

The fundamental chemistry underlying the formation of BSA-Cy5.5 bioconjugates is the reaction between an amine-reactive derivative of the Cy5.5 dye and primary amine groups present on the BSA molecule. The most common amine-reactive chemistry employed for this purpose is the use of N-hydroxysuccinimide (NHS) esters.[3][4][5]

Cy5.5 is a cyanine dye that emits fluorescence in the near-infrared spectrum.[6] For bioconjugation, it is chemically modified to include an NHS ester functional group. This activated ester is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein.[3][7]

The reaction, which is highly dependent on pH, results in the formation of a stable amide bond, covalently linking the Cy5.5 dye to the BSA molecule.[3][5] The optimal pH for this reaction is typically between 8.3 and 8.5.[4][8] At a lower pH, the primary amines are protonated, rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the conjugation efficiency.[3][4]

Quantitative Data for BSA-Cy5.5 Bioconjugates

The following table summarizes key quantitative data for commercially available BSA-Cy5.5 bioconjugates and the Cy5.5 dye itself. This information is crucial for experimental design and data interpretation.

| Parameter | Value | Reference |

| BSA Molecular Weight | ~66,500 Da | [4] |

| Cy5.5 Excitation Wavelength | ~675 nm | [1][2] |

| Cy5.5 Emission Wavelength | ~694 nm | [1][2] |

| Typical Dye-to-Protein Ratio (D/P) | 2-7 Cy5.5 dyes per BSA molecule | [2] |

Experimental Protocol: BSA-Cy5.5 Conjugation

This section provides a detailed methodology for the conjugation of Cy5.5 NHS ester to BSA.

Materials and Reagents:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][5]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[4][8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)

-

Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or centrifugal ultrafiltration devices (30 kDa MWCO)[9][10]

-

Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Workflow

Caption: Experimental workflow for BSA-Cy5.5 bioconjugation.

Step-by-Step Procedure:

-

BSA Solution Preparation: Dissolve BSA in the reaction buffer to a final concentration of 2-10 mg/mL.[11] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the BSA for reaction with the Cy5.5 NHS ester.[7]

-

Cy5.5 NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or high-quality DMF to a concentration of 10 mg/mL.[4][11] It is crucial to use an anhydrous solvent to prevent hydrolysis of the NHS ester.

-

Conjugation Reaction:

-

Calculate the required volume of the Cy5.5 NHS ester solution to achieve a desired molar ratio of dye to protein. A starting point for optimization is typically between a 5:1 and 20:1 molar ratio.[11]

-

While gently stirring the BSA solution, slowly add the calculated volume of the Cy5.5 solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light to prevent photobleaching of the dye.[11]

-

-

Reaction Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.[7] This will react with any remaining unreacted Cy5.5 NHS ester.

-

Purification of the BSA-Cy5.5 Conjugate: It is essential to remove unreacted Cy5.5 and byproducts from the conjugate solution. This can be achieved by:

-

Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The larger BSA-Cy5.5 conjugate will elute first, followed by the smaller, unconjugated dye molecules.[9]

-

Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) of 30 kDa.[10] This will retain the BSA-Cy5.5 conjugate while allowing smaller molecules to pass through the membrane. Repeat the washing steps with PBS until the filtrate is clear.

-

-

Characterization - Determining the Dye-to-Protein (D/P) Ratio:

-

Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5) using a spectrophotometer.[12]

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Cy5.5 at 280 nm. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

-

The D/P ratio can be calculated using the following formula: D/P = (A_max of conjugate * Molar extinction coefficient of BSA) / ((A_280 of conjugate - (A_max of conjugate * CF)) * Molar extinction coefficient of Cy5.5)

-

Signaling Pathway and Logical Relationships

The core of the BSA-Cy5.5 bioconjugation process is a straightforward chemical reaction. The logical relationship between the reactants and the final product is illustrated below.

Caption: Chemical reaction scheme for BSA-Cy5.5 conjugation.

This guide provides the fundamental knowledge and a practical framework for the successful synthesis and characterization of BSA-Cy5.5 bioconjugates. Adherence to the outlined principles and protocols will enable researchers to produce high-quality fluorescent probes for a wide range of biological applications.

References

- 1. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]

- 2. BSA, Cy5.5 labeled [nanocs.net]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. glenresearch.com [glenresearch.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 8. interchim.fr [interchim.fr]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate | microPublication [micropublication.org]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Physical and Chemical Properties of BSA-Cy5.5

Introduction: The conjugation of Bovine Serum Albumin (BSA) with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) creates a powerful tool for biomedical research, particularly in the fields of in vivo imaging and drug delivery. BSA, a well-characterized, biocompatible, and stable protein, serves as an ideal carrier, while Cy5.5 offers deep tissue penetration and high fluorescence quantum yield.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of the BSA-Cy5.5 conjugate, its constituent components, and detailed experimental protocols for its synthesis, characterization, and application.

Core Component Properties

Bovine Serum Albumin (BSA)

Bovine Serum Albumin is a globular protein derived from bovine blood plasma, comprising about 60% of the total plasma protein.[3][4] Its stability, non-reactivity, and carrier capabilities make it a fundamental component in numerous biochemical applications.[5] BSA is a single polypeptide chain of approximately 583 amino acids with a molecular weight of about 66.5 kDa.[3][6][7] It is highly soluble in water and acts as a transport protein for a variety of endogenous and exogenous substances, including fatty acids, hormones, and drugs.[6]

Table 1: Physical Properties of Bovine Serum Albumin (BSA)

| Property | Value | References |

| Molecular Weight | ~66.5 kDa (66,463 Da) | [3][6][7] |

| Number of Amino Acids | 583 | [7] |

| Isoelectric Point (pI) | 4.7 - 4.9 | [7] |

| Structure | Single polypeptide chain, no carbohydrates | [7] |

| Solubility | Readily soluble in water | [3] |

| Stokes Radius | 3.48 nm | [7] |

| Storage (Solutions) | Stable when stored as frozen aliquots | |

| Storage (Lyophilized) | 2-8 °C, protected from light | [4] |

Cyanine 5.5 (Cy5.5) Dye

Cyanine 5.5 (Cy5.5) is a water-soluble, near-infrared (NIR) fluorescent dye known for its high extinction coefficient, photostability, and bright fluorescence.[8][9][] Its spectral properties, with excitation and emission in the NIR window (700-900 nm), are ideal for deep-tissue in vivo imaging, as this range minimizes absorption by biological components like water and hemoglobin, leading to reduced background autofluorescence.[9][]

Table 2: Spectroscopic Properties of Cyanine 5.5 (Cy5.5) Dye

| Property | Value | References |

| Type | Near-Infrared (NIR) Fluorescent Dye | [8][] |

| Excitation Maximum (λex) | ~675 - 678 nm | [8][9][11] |

| Emission Maximum (λem) | ~694 - 695 nm | [8][9][11] |

| Quantum Yield | High (environment-dependent) | [1][9] |

| Key Features | High photostability, bright fluorescence, good water solubility | [9][][12] |

| Applications | In vivo imaging, fluorescence microscopy, flow cytometry | [9][] |

BSA-Cy5.5 Conjugate: Properties and Characteristics

The BSA-Cy5.5 conjugate combines the biocompatibility and carrier function of BSA with the superior NIR fluorescence of Cy5.5. This results in a highly fluorescent, stable, and biologically compatible probe. The covalent linkage of Cy5.5 to BSA, typically through primary amines on lysine (B10760008) residues, results in a well-defined bioconjugate.[13]

Table 3: Physical and Chemical Properties of BSA-Cy5.5 Conjugate

| Property | Value / Description | References |

| Appearance | Blue or dark blue lyophilized powder or solution | [1] |

| Excitation Wavelength | ~675 nm | [1][2] |

| Emission Wavelength | ~694 nm | [1][2] |

| Labeling Ratio (Dye:Protein) | Typically 2-7 Cy5.5 molecules per BSA molecule | [1] |

| Molecular Weight | ~67 - 70 kDa (Varies with labeling ratio) | [14] |

| Solubility | Soluble in aqueous buffers (e.g., PBS) | [1] |

| Storage Conditions | Store at 4°C, protected from light. For long-term storage, store at ≤ –20°C. | [1][15][16] |

Key Experimental Methodologies

Synthesis and Purification of BSA-Cy5.5

This protocol describes a common method for conjugating Cy5.5 NHS ester to BSA.

-

Reagent Preparation :

-

Prepare a BSA solution at a concentration of 1-2 mg/mL in an amine-free buffer with a pH of 7.0-8.5 (e.g., 0.1 M Phosphate-Buffered Saline, PBS).[15]

-

Immediately before use, dissolve Cy5.5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[13]

-

-

Conjugation Reaction :

-

While stirring, slowly add the dissolved Cy5.5 NHS ester to the BSA solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling; a starting ratio of 5:1 to 7:1 is common.[13]

-

Protect the reaction mixture from light by wrapping the container in aluminum foil.

-

Incubate the mixture at room temperature for 1-2 hours with continuous, gentle stirring.[13][17]

-

-

Purification :

-

Remove unreacted, free Cy5.5 dye from the conjugate solution. This is critical to reduce background signal in imaging applications.

-

Common methods include size-exclusion chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis against the reaction buffer.[13][18] The purified conjugate is collected and its concentration is determined.

-

Characterization of the Conjugate

Determining the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, is calculated using spectrophotometry.

-

Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Corrected A₂₈₀ = A₂₈₀ - (A₆₇₅ × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye (typically ~0.03-0.05 for Cy5).[15]

-

-

Calculate the dye concentration using its molar extinction coefficient (ε ≈ 250,000 cm⁻¹M⁻¹ for Cy5).[15]

-

The DOL is the molar ratio of the dye to the protein.

In Vivo Imaging Protocol

This protocol provides a general workflow for biodistribution studies in a mouse model.

-

Animal Preparation : For at least one week prior to imaging, house mice on a low-fluorescence or chlorophyll-free diet to minimize autofluorescence from food.[19]

-

Probe Administration : Anesthetize the mouse (e.g., with isoflurane). Administer a defined dose of BSA-Cy5.5 (e.g., 1-2 nmol) via intravenous tail vein injection.[19][20]

-

In Vivo Imaging :

-

Acquire a baseline, pre-injection image to assess background autofluorescence.

-

Perform whole-body fluorescence imaging at predetermined time points (e.g., 1, 4, 12, 24 hours) using an in vivo imaging system equipped with appropriate filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).[19][20]

-

-

Ex Vivo Analysis :

-

Data Quantification : Draw regions of interest (ROIs) around the organs and tumors in both the in vivo and ex vivo images to measure the average fluorescence intensity. This allows for the quantification of the conjugate's biodistribution over time.[19]

In Vitro Live-Cell Imaging Protocol

This protocol outlines a general procedure for imaging cells labeled with BSA-Cy5.5.

-

Cell Preparation : Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere for 24 hours.[22]

-

Labeling : Prepare a solution of BSA-Cy5.5 in a suitable imaging medium (e.g., phenol (B47542) red-free DMEM).[22] Replace the culture medium with the BSA-Cy5.5 solution and incubate for a desired period (e.g., 1-4 hours) in a controlled environment (37°C, 5% CO₂).

-

Washing : Gently wash the cells with fresh imaging medium to remove unbound conjugate and reduce background fluorescence.[23]

-

Imaging :

-

Use a confocal microscope equipped with an environmental chamber to maintain physiological conditions.[23]

-

To minimize phototoxicity and photobleaching, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[23][24]

-

For time-lapse imaging, define the imaging intervals and total duration based on the biological process being observed.[24]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to BSA-Cy5.5.

Caption: Workflow for the synthesis and quality control of BSA-Cy5.5.

Caption: Step-by-step experimental workflow for in vivo imaging with BSA-Cy5.5.

Caption: How component properties create a functional BSA-Cy5.5 probe.

References

- 1. BSA, Cy5.5 labeled [nanocs.net]

- 2. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]

- 3. Bovine Serum Albumin (BSA), BSA Protein | Capricorn Scientific [capricorn-scientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Bovine Serum Albumin (BSA) - BIOFAC A/S [biofac.dk]

- 6. Bovine Serum Albumin | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Bovine serum albumin - Wikipedia [en.wikipedia.org]

- 8. Cy5.5 Oligo Modifications from Gene Link [genelink.com]

- 9. Cyanine5.5 Dye | AxisPharm [axispharm.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. drmr.com [drmr.com]

- 14. BSA-Cy5.5 - CD Bioparticles [cd-bioparticles.net]

- 15. bosterbio.com [bosterbio.com]

- 16. Antibody Storage and Antibody Shelf Life [labome.com]

- 17. Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BSA, Cy5 labeled [nanocs.net]

- 19. benchchem.com [benchchem.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. researchgate.net [researchgate.net]

- 22. Using In Vitro Live-cell Imaging to Explore Chemotherapeutics Delivered by Lipid-based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. m.youtube.com [m.youtube.com]

BSA-Cy5.5 as a Fluorescent Tracer for Fluid-Phase Endocytosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) as a fluorescent tracer for studying fluid-phase endocytosis. Fluid-phase endocytosis is a fundamental cellular process responsible for the non-specific uptake of extracellular fluid and solutes. BSA-Cy5.5, a bright and photostable near-infrared fluorescent probe, serves as an invaluable tool for visualizing and quantifying this process in live cells. This document details the properties of BSA-Cy5.5, experimental protocols for its use in live-cell imaging and flow cytometry, and an overview of the key signaling pathways governing different forms of endocytosis.

Properties of BSA-Cy5.5

BSA-Cy5.5 is a conjugate of bovine serum albumin, a well-characterized and inert protein, and the near-infrared fluorescent dye Cy5.5. This combination offers several advantages for tracing fluid-phase endocytosis.

Table 1: Physicochemical Properties of BSA-Cy5.5

| Property | Value | Reference(s) |

| Excitation Maximum | ~675 nm | [1] |

| Emission Maximum | ~694 nm | [1] |

| Molecular Weight | Varies based on BSA and dye labeling ratio | |

| Labeling Ratio (Dye:Protein) | Typically 2-7 Cy5.5 dyes per BSA molecule | |

| Form | Lyophilized powder or solution in PBS | |

| Storage | 4°C, protected from light | [1] |

Major Pathways of Endocytosis

Fluid-phase endocytosis can occur through several distinct mechanisms, each regulated by specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results obtained using BSA-Cy5.5.

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane. While primarily for specific cargo uptake, it can also contribute to fluid-phase uptake.

Caveolae-Mediated Endocytosis

This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids. Caveolin and cavin proteins are key structural components.[2]

References

Investigating the Cellular Uptake Pathways of BSA-Cy5.5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary cellular uptake pathways of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5. Understanding these mechanisms is crucial for applications in drug delivery, bioimaging, and nanomedicine. This document details the experimental protocols to investigate these pathways, presents quantitative data from relevant studies, and visualizes the core signaling cascades involved.

Introduction to Cellular Uptake of BSA-Cy5.5

Bovine Serum Albumin (BSA) is a widely utilized protein in biomedical research due to its biocompatibility, biodegradability, and non-immunogenic properties. When conjugated with fluorescent dyes like Cy5.5, it becomes a powerful tool for tracing cellular internalization and trafficking. The cellular uptake of BSA and its conjugates is predominantly mediated by endocytosis, a process by which cells internalize molecules by engulfing them in a vesicle. The major endocytic pathways involved in BSA uptake are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The contribution of each pathway can be cell-type dependent.

Key Endocytic Pathways for BSA-Cy5.5 Internalization

The internalization of BSA-Cy5.5 is a complex process involving multiple endocytic routes. The predominant pathways are:

-

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles. This process is initiated by the binding of cargo to specific receptors on the cell surface.[1][2]

-

Caveolae-Mediated Endocytosis (CME): Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 (B1176169) being a key structural protein.[3][4] This pathway is important for the transcytosis of albumin across endothelial cells.[4]

-

Macropinocytosis: This is a non-specific, actin-dependent process that involves the formation of large endocytic vesicles called macropinosomes. It is a major route for the uptake of extracellular fluids and solutes, including albumin, particularly in cancer cells.[5][6][7]

Experimental Protocols for Investigating Cellular Uptake

To elucidate the specific pathways involved in BSA-Cy5.5 uptake, a combination of fluorescence microscopy and flow cytometry, often coupled with the use of pharmacological inhibitors, is employed.

General Cell Culture and Preparation

-

Cell Seeding: Seed the cells of interest (e.g., HeLa, MCF-7, or endothelial cells) onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 24-well plates for flow cytometry) at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Incubation: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Fluorescence Microscopy Protocol for Visualizing BSA-Cy5.5 Uptake

This protocol allows for the direct visualization of BSA-Cy5.5 internalization and subcellular localization.

-

Cell Preparation: On the day of the experiment, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Inhibitor Pre-treatment (Optional): To investigate specific pathways, pre-incubate the cells with pharmacological inhibitors (see Table 2 for concentrations and incubation times) in a serum-free medium.

-

BSA-Cy5.5 Incubation: Add BSA-Cy5.5 (typically 10-50 µg/mL) to the cells in a serum-free medium and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C. A control at 4°C should be included to assess non-specific binding versus active uptake.

-

Washing: After incubation, remove the BSA-Cy5.5 solution and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound conjugate.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For intracellular staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Counterstaining: Stain the nuclei with a suitable dye like DAPI or Hoechst 33342. Optionally, specific endocytic markers (e.g., antibodies against EEA1 for early endosomes, LAMP1 for lysosomes) can be used for colocalization studies.

-

Imaging: Mount the coverslips and visualize the cells using a confocal or fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation/Emission: ~675/694 nm) and the counterstains.[8]

Flow Cytometry Protocol for Quantifying BSA-Cy5.5 Uptake

Flow cytometry provides a quantitative measure of the cellular uptake of BSA-Cy5.5 across a large cell population.

-

Cell Preparation: Prepare cell suspensions from the cultured plates by trypsinization.

-

Inhibitor Pre-treatment (Optional): Pre-incubate the cell suspension with pharmacological inhibitors as described for microscopy.

-

BSA-Cy5.5 Incubation: Incubate the cells with BSA-Cy5.5 in a serum-free medium for the desired time at 37°C. Include a 4°C control.

-

Washing: Wash the cells three times with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound BSA-Cy5.5.[9]

-

Resuspension: Resuspend the final cell pellet in a suitable buffer (e.g., PBS with 1% BSA).

-

Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5.5. At least 10,000 events should be collected per sample.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is used to quantify the uptake. The percentage of fluorescently positive cells can also be determined.

Quantitative Data on Cellular Uptake

The following tables summarize quantitative data on albumin uptake, largely derived from studies using BSA conjugated to various fluorophores, which can be considered indicative for BSA-Cy5.5.

Table 1: Cellular Uptake of BSA Conjugates in Different Cell Lines

| Cell Line | BSA Conjugate | Uptake Efficiency/Observations | Reference |

| RAW 264.7 (macrophage) | BSA-FITC | Time and concentration-dependent uptake. | [10] |

| H358 (lung cancer) | FITC-HSA | Dose-dependent uptake, increased with EGF stimulation. | [11] |

| MiaPaca2 (pancreatic cancer) | FITC-HSA | Dose-dependent uptake, increased with EGF stimulation. | [11] |

| Pulmonary Endothelial Cells | Alexa488-BSA | Saturable and temperature-sensitive uptake. | [12] |

Table 2: Effect of Pharmacological Inhibitors on Albumin Uptake

| Inhibitor | Target Pathway | Typical Concentration | Incubation Time | % Inhibition (Cell Line) | Reference |

| Chlorpromazine | Clathrin-mediated | 10 µg/mL | 30 min - 1 hr | Varies significantly by cell type; can have non-specific effects. | [13][14] |

| Genistein | Caveolae-mediated | 200 µM | 30 min - 1 hr | Significant reduction in albumin uptake in endothelial cells. | [12] |

| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated (cholesterol depletion) | 5 mM | 30 min - 1 hr | Can affect cell viability and has shown poor specificity in some cases. | [13][14] |

| 5-(N-ethyl-N-isopropyl) amiloride (B1667095) (EIPA) | Macropinocytosis | 50 µM | 30 min | Significantly reduced albumin uptake in RAS-mutant cancer cells. | [15] |

| Cytochalasin D | Macropinocytosis (actin polymerization) | 10 µM | 30 min | Inhibits macropinocytosis-like albumin uptake. | [12] |

Note: The effectiveness and specificity of inhibitors can be cell-type dependent and should be validated for each experimental system.[13][14]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Investigating BSA-Cy5.5 Uptake

Caption: Experimental workflow for studying BSA-Cy5.5 cellular uptake.

Signaling Pathway for Clathrin-Mediated Endocytosis of BSA

Caption: Clathrin-mediated endocytosis of BSA.

Signaling Pathway for Caveolae-Mediated Endocytosis of BSA

Caption: Caveolae-mediated endocytosis of BSA.

Signaling Pathway for Macropinocytosis of BSA

Caption: Regulation of macropinocytosis for BSA uptake.

Conclusion

The cellular uptake of BSA-Cy5.5 is a multifaceted process predominantly occurring through clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The contribution of each pathway is influenced by the cell type and its physiological state. By employing the detailed experimental protocols outlined in this guide, researchers can effectively dissect the specific mechanisms of BSA-Cy5.5 internalization. The quantitative data and pathway visualizations provided serve as a valuable resource for designing experiments and interpreting results in the fields of drug delivery, cellular imaging, and nanomedicine. A thorough understanding of these uptake pathways is paramount for the rational design of BSA-based therapeutic and diagnostic agents.

References

- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caveolae-Mediated Endocytosis is Critical for Albumin Cellular Uptake and Response to Albumin-Bound Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Cell-penetrating mechanism of intracellular targeting albumin: Contribution of macropinocytosis induction and endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Regulation of Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. BSA, Cy5.5 labeled [nanocs.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Caveolae-Dependent and -Independent Uptake of Albumin in Cultured Rodent Pulmonary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of inhibitors to study endocytic pathways of gene carriers: optimization and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RAS-Driven Macropinocytosis of Albumin or Dextran Reveals Mutation-Specific Target Engagement of RAS p.G12C Inhibitor ARS-1620 by NIR-Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BSA-Cy5.5 for Mapping Vascular Permeability in Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tumor Vascular Permeability

The tumor microenvironment is characterized by a chaotic and dysfunctional vasculature, a hallmark of the angiogenic processes essential for tumor growth and metastasis.[1] Unlike healthy tissues, tumor blood vessels are highly disorganized, with poorly aligned endothelial cells and wide fenestrations.[2] This structural abnormality, coupled with inadequate lymphatic drainage, leads to a phenomenon known as the Enhanced Permeability and Retention (EPR) effect .[2][3][4] The EPR effect describes the preferential accumulation of macromolecules and nanoparticles (typically >40 kDa) within tumor tissue.[3][4]

Quantifying this vascular permeability is crucial for several reasons:

-

Understanding Tumor Pathophysiology: It provides insights into the tumor's developmental stage, aggressiveness, and metastatic potential.

-

Optimizing Drug Delivery: The efficacy of many systemically administered anticancer drugs, particularly nanomedicines, depends on their ability to extravasate from the bloodstream and reach the tumor cells.[5]

-

Evaluating Therapeutic Response: Anti-angiogenic or vascular-normalizing therapies can be monitored by measuring changes in vascular permeability over time.[1]

Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cy5.5 (BSA-Cy5.5) has emerged as a powerful tool for the in vivo imaging and quantification of tumor vascular permeability. As a macromolecule, BSA leverages the EPR effect to accumulate in tumors, while the NIR properties of Cy5.5 allow for deep tissue penetration and high signal-to-background imaging.[6][7][8] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for using BSA-Cy5.5 to map tumor vascular permeability.

The BSA-Cy5.5 Imaging Probe: Core Characteristics

BSA-Cy5.5 is a fluorescent conjugate where Bovine Serum Albumin serves as the macromolecular carrier and Cyanine 5.5 acts as the imaging reporter. The key properties of this probe are summarized below.

| Property | Description |

| Macromolecule | Bovine Serum Albumin (BSA) |

| Molecular Weight | ~66.5 kDa |

| Fluorophore | Cyanine 5.5 (Cy5.5) |

| Excitation Wavelength | ~675 nm[9] |

| Emission Wavelength | ~694 nm[9] |

| Fluorescence Spectrum | Near-Infrared (NIR)[9] |

| Labeling Ratio | Typically 2-7 Cy5.5 molecules per BSA molecule[9] |

| Form | Commonly supplied as a lyophilized powder or in a buffered solution (e.g., PBS)[9] |

| Storage | Store at 4°C or -20°C, protected from light[9][10] |

Principle of Measurement: The Enhanced Permeability and Retention (EPR) Effect

The utility of BSA-Cy5.5 for permeability mapping is entirely dependent on the EPR effect. The process involves two key stages: extravasation due to high permeability and subsequent accumulation due to poor lymphatic clearance.

-

Enhanced Permeability: Tumor-secreted growth factors, most notably Vascular Endothelial Growth Factor (VEGF), stimulate the formation of new blood vessels (angiogenesis).[1][2] These vessels are structurally abnormal with large gaps between endothelial cells, making them "leaky" to large molecules like BSA-Cy5.5 that would typically remain in the bloodstream of healthy tissue.[2][4]

-

Impaired Retention: Solid tumors generally lack an effective lymphatic drainage system.[2] Once BSA-Cy5.5 extravasates into the tumor's interstitial space, it is not efficiently cleared, leading to its progressive retention and accumulation over time.

This differential accumulation allows for a high contrast between the tumor and surrounding healthy tissue when imaged using an appropriate NIR fluorescence imaging system.

Experimental Protocols

The following sections detail standardized protocols for the synthesis, administration, and imaging of BSA-Cy5.5 in preclinical tumor models.

BSA-Cy5.5 Conjugation (Amine-Reactive Labeling)

While BSA-Cy5.5 is commercially available, this protocol describes a common method for in-house conjugation using an amine-reactive Cy5.5 NHS ester.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 N-hydroxysuccinimide (NHS) ester

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Purification Column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare BSA Solution: Dissolve BSA in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare Dye Solution: Warm the vial of Cy5.5 NHS ester to room temperature. Dissolve the dye in a small amount of DMSO immediately before use.

-

Conjugation Reaction: Add the Cy5.5 solution to the BSA solution while gently stirring. A typical molar ratio is 5-10 moles of dye per mole of protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the BSA-Cy5.5 conjugate from unconjugated free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[8]

-

Characterization: Collect the colored fractions corresponding to the labeled protein. Determine the protein concentration (e.g., via BCA assay) and the degree of labeling via spectrophotometry.

-

Storage: Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.

In Vivo Imaging and Biodistribution Workflow

This workflow outlines the key steps for a typical experiment using tumor-bearing mice to assess vascular permeability.

Detailed Protocol: In Vivo Imaging in Tumor-Bearing Mice

Materials:

-

Tumor-bearing mice (e.g., BALB/c or SCID mice with subcutaneous tumors).

-

BSA-Cy5.5 probe, sterile-filtered.

-

Anesthesia (e.g., isoflurane).

-

In vivo fluorescence imaging system (IVIS) equipped with appropriate NIR filters.

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber.

-